![molecular formula C20H21N3O B5440284 N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5440284.png)
N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
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Description
“N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine core, which is a bicyclic system with a nitrogen-containing five-membered ring fused to a six-membered pyridine ring. The compound also has a carboxamide group attached to the 3-position of the pyridine ring, a phenylpropynyl group attached to a nitrogen atom, and a cyclopropyl group attached to the other nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the electron-withdrawing carboxamide group and the electron-donating cyclopropyl and phenyl groups. The presence of the alkyne in the phenylpropynyl group could introduce additional complexity due to its potential to participate in various reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or reduction reactions, the alkyne could undergo addition reactions, and the pyrazolo[1,5-a]pyridine core could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the nonpolar phenyl and cyclopropyl groups could enhance its solubility in nonpolar solvents .Future Directions
properties
IUPAC Name |
N-cyclopropyl-N-(3-phenylprop-2-ynyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(18-15-21-23-14-5-4-10-19(18)23)22(17-11-12-17)13-6-9-16-7-2-1-3-8-16/h1-3,7-8,15,17H,4-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCBTQNFOXCGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N(CC#CC3=CC=CC=C3)C4CC4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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